molecular formula C5H5NOS B1164996 2-Acetylthiazole-13C2

2-Acetylthiazole-13C2

Cat. No.: B1164996
M. Wt: 129.14
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotopes in Chemical and Analytical Research

Stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H), are non-radioactive variants of elements that possess the same number of protons but a different number of neutrons. symeres.comstudysmarter.co.uk This difference in neutron count results in a change in atomic mass without altering the chemical properties of the element. musechem.com This unique characteristic allows researchers to use stable isotope-labeled compounds as tracers to track the fate of molecules in complex systems. symeres.comstudysmarter.co.uk

The applications of stable isotopes are vast and cut across numerous scientific disciplines. musechem.comsilantes.comiaea.org In analytical chemistry, they are instrumental in enhancing the precision and accuracy of quantitative analyses, particularly in mass spectrometry-based methods. musechem.comlgcstandards.com By using a known quantity of a stable isotope-labeled compound as an internal standard, scientists can correct for variations in sample preparation and instrument response, leading to more reliable measurements. musechem.comscispace.com Furthermore, stable isotopes are indispensable in mechanistic studies, where they help to elucidate the step-by-step pathways of chemical reactions. symeres.comrsc.org By observing how the isotopic label is distributed among the products, researchers can deduce the underlying reaction mechanisms. nih.gov Other significant applications include metabolomics, environmental analysis, and drug metabolism studies. symeres.comsilantes.comacs.org

Overview of 2-Acetylthiazole (B1664039) in Diverse Chemical Systems and Research Contexts

2-Acetylthiazole is a heterocyclic compound that plays a significant role in flavor chemistry and is a subject of interest in various research fields. perfumerflavorist.comontosight.aisigmaaldrich.com It is a volatile compound often formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. sigmaaldrich.comresearchgate.netchemicalbook.com This compound is known for its nutty, roasted, and popcorn-like aroma and is found in a variety of cooked and processed foods, including roasted beef, coffee, and popcorn. perfumerflavorist.comsigmaaldrich.comadv-bio.com

Beyond its role as a flavorant, 2-acetylthiazole and its derivatives have been investigated for their potential biological activities, including antimicrobial and antifungal properties. ontosight.ai The thiazole (B1198619) ring is a structural motif found in many biologically active compounds and pharmaceuticals. ontosight.aibiosynth.com Consequently, 2-acetylthiazole serves as a valuable building block in the synthesis of more complex molecules for pharmaceutical and agrochemical research. ontosight.aitargetmol.com Its formation pathways in food systems are a subject of ongoing research, with studies exploring how different precursors and reaction conditions influence its generation. researchgate.netresearchgate.net

Rationale for 13C2 Isotopic Labeling of 2-Acetylthiazole for Advanced Mechanistic and Quantitative Studies

The specific labeling of 2-acetylthiazole with two carbon-13 atoms (2-Acetylthiazole-13C2) offers distinct advantages for both mechanistic and quantitative investigations. medchemexpress.com The introduction of the ¹³C isotopes creates a molecule with a higher mass that is easily distinguishable from its unlabeled counterpart by mass spectrometry. nih.gov

For mechanistic studies , particularly in the context of the Maillard reaction, ¹³C labeling is a powerful tool to trace the origin of the carbon atoms in the final 2-acetylthiazole molecule. researchgate.net By using ¹³C-labeled precursors, such as glucose, researchers can determine which carbon atoms from the starting material are incorporated into the thiazole ring and the acetyl group. researchgate.netresearchgate.net This provides direct evidence for proposed reaction pathways and helps to unravel the complex network of reactions that lead to flavor formation. nih.govresearchgate.net

For quantitative analysis , 2-Acetylthiazole-13C2 serves as an ideal internal standard. scispace.comnih.gov In quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard is considered the gold standard. scispace.comnih.gov Because 2-Acetylthiazole-13C2 has nearly identical chemical and physical properties to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. lgcstandards.comwaters.com This allows for highly accurate and precise quantification of 2-acetylthiazole in complex matrices by correcting for sample loss during preparation and for matrix effects that can suppress or enhance the analytical signal. scispace.comwaters.com

Scope and Objectives of Research Utilizing 2-Acetylthiazole-13C2

Research utilizing 2-Acetylthiazole-13C2 is primarily focused on two key areas: elucidating the formation mechanisms of this important flavor compound and developing robust quantitative methods for its detection.

The objectives of such research include:

Tracing Reaction Pathways: To definitively identify the precursors and intermediates involved in the formation of 2-acetylthiazole during the Maillard reaction and other thermal processes. researchgate.netresearchgate.net

Understanding Reaction Kinetics: To study the rates of formation of 2-acetylthiazole under different conditions, providing insights into how to control and optimize flavor development in food processing.

Improving Quantitative Accuracy: To develop and validate highly sensitive and accurate analytical methods for the quantification of 2-acetylthiazole in various food and biological samples. acs.org

Investigating Metabolic Fates: In biomedical research, to trace the absorption, distribution, metabolism, and excretion (ADME) of thiazole-containing compounds. acs.orgyoutube.com

By employing 2-Acetylthiazole-13C2, researchers can gain a deeper and more precise understanding of the chemical and biological systems in which this compound plays a role.

Interactive Data Table: Applications of Stable Isotopes in Research

Research AreaApplication of Stable IsotopesKey Isotopes Used
Mechanistic Chemistry Elucidating reaction pathways and kinetics. symeres.comnih.gov¹³C, ¹⁵N, ²H
Quantitative Analysis Serving as internal standards for accurate measurement. musechem.comscispace.com¹³C, ¹⁵N, ²H
Metabolomics Tracing metabolic pathways and fluxes. silantes.comacs.org¹³C, ¹⁵N
Environmental Science Tracking pollutants and studying nutrient cycles. musechem.comnumberanalytics.com¹³C, ¹⁵N, ¹⁸O
Pharmaceutical Research Studying drug metabolism and pharmacokinetics (DMPK). symeres.commusechem.comacs.org¹³C, ²H

Properties

Molecular Formula

C5H5NOS

Molecular Weight

129.14

Purity

95% min.

Synonyms

4-Ethyloctanoic acid 1,2-13C2

Origin of Product

United States

Synthetic Methodologies for 2 Acetylthiazole 13c2

Precursor Selection and Isotopic Enrichment Strategies

The selection of appropriate ¹³C-labeled precursors is the foundational step in the synthesis of 2-Acetylthiazole-¹³C₂. The choice of precursor dictates the position of the isotopic labels within the final molecule. Key considerations include the commercial availability of the labeled starting materials, their cost, and the efficiency of their incorporation into the target molecule.

Isotopic enrichment refers to the percentage of a specific isotope at a given atomic position in a molecule. For 2-Acetylthiazole-¹³C₂, the goal is to achieve high enrichment (typically >99 atom % ¹³C) at two specific carbon positions. This high level of enrichment is crucial for its function as an internal standard, minimizing interference from naturally abundant isotopes. Strategies for maximizing enrichment involve using starting materials with the highest possible isotopic purity and designing synthetic routes that are highly efficient and specific, preventing isotopic dilution from other carbon sources like solvents or reagents.

Commonly available ¹³C-labeled precursors that can be utilized in the synthesis of 2-Acetylthiazole-¹³C₂ are listed in the table below.

Labeled PrecursorFormulaPotential Use in Synthesis
[¹³C]ThioureaH₂N¹³CSNH₂Source of C2 of the thiazole (B1198619) ring.
[1,2-¹³C₂]Ethyl acetate (B1210297)¹³CH₃¹³COOC₂H₅Source for the labeled acetyl group.
[¹³C₂]AcetyleneH¹³C≡¹³CHA versatile building block for various labeled reagents.
[¹³C]Carbon dioxide¹³CO₂Can be used to introduce a labeled carboxyl group, which can then be converted to an acetyl group.
[U-¹³C₆]Glucose¹³C₆H₁₂O₆A biological precursor that can be enzymatically or chemically converted to labeled intermediates. nih.gov

The strategy often begins with a simple, commercially available labeled molecule, which is then elaborated through a series of chemical reactions into the final product. For instance, elemental ¹³C can be converted into calcium carbide (Ca¹³C₂) and then to [¹³C₂]acetylene, a universal precursor for a wide range of ¹³C₂-labeled organic molecules. rsc.org

Multi-Step Synthesis Pathways for Specific ¹³C Incorporation

The synthesis of 2-Acetylthiazole-¹³C₂ can be approached by introducing the two ¹³C atoms into either the thiazole ring system, the acetyl moiety, or distributed between the two.

The classic Hantzsch thiazole synthesis is a primary method for constructing the thiazole ring, involving the condensation of an α-haloketone with a thioamide. nih.govmdpi.combepls.com To introduce two ¹³C atoms into the thiazole ring (at positions C4 and C5), a doubly labeled α-halocarbonyl compound would be required.

A plausible synthetic pathway could start from a doubly labeled two-carbon precursor, such as [1,2-¹³C₂]ethanol. The synthesis could proceed as follows:

Oxidation: [1,2-¹³C₂]ethanol is oxidized to [1,2-¹³C₂]acetaldehyde.

Chlorination: The resulting labeled acetaldehyde (B116499) is chlorinated to produce [1,2-¹³C₂]chloroacetaldehyde. acs.org This compound is a key precursor for building the C4 and C5 positions of the thiazole ring.

Hantzsch Synthesis: The [1,2-¹³C₂]chloroacetaldehyde is then reacted with an unlabeled thioamide (like thioformamide) to form the thiazole ring with ¹³C labels at the C4 and C5 positions.

Acetylation: The final step would involve the introduction of the acetyl group at the C2 position of the pre-formed labeled thiazole ring.

Alternatively, studies on the Maillard reaction have shown that the C4 and C5 atoms of 2-acetylthiazole (B1664039) can be derived from glucose. nih.gov This suggests a potential biosynthetic route using [U-¹³C₆]glucose as a precursor to generate the necessary labeled intermediates for thiazole formation.

Labeling the acetyl group is often a more direct and cost-effective strategy due to the availability of suitable precursors. A robust method involves the synthesis of an unlabeled thiazole core, followed by the attachment of a doubly labeled acetyl group.

A published method for synthesizing unlabeled 2-acetylthiazole involves the lithiation of 2-bromothiazole (B21250) followed by reaction with ethyl acetate. google.com This pathway can be adapted for isotopic labeling:

Preparation of 2-Bromothiazole: An unlabeled thiazole ring is first synthesized and then brominated at the 2-position. This can be achieved by reacting 2-aminothiazole (B372263) with sodium nitrite (B80452) and sodium bromide in the presence of an acid. google.com

Lithiation: The 2-bromothiazole is treated with a strong base like n-butyllithium at low temperatures (e.g., -78 °C) to generate a highly reactive 2-lithiothiazole intermediate.

Acetylation with a Labeled Reagent: The crucial step is the reaction of the 2-lithiothiazole with a doubly ¹³C-labeled acetylating agent. Commercially available [1,2-¹³C₂]ethyl acetate is an excellent candidate for this step. google.com The reaction introduces the ¹³CH₃¹³CO- group onto the thiazole ring.

Workup: The reaction is quenched, typically with an aqueous solution, to yield the final product, 2-Acetylthiazole-¹³C₂.

Another strategy involves the use of [1,2-¹³C₂]acetyl chloride. This can be prepared from [1,2-¹³C₂]acetic acid, which in turn can be synthesized from a Grignard reagent and [¹³C]carbon dioxide followed by reduction and further elaboration. The labeled acetyl chloride can then be used in a Friedel-Crafts-type acylation or reacted with the 2-lithiothiazole intermediate.

Purification and Isolation Techniques for Labeled 2-Acetylthiazole-¹³C₂

After synthesis, the crude reaction mixture contains the desired labeled product, unreacted starting materials, reagents, and byproducts. A multi-step purification process is required to isolate 2-Acetylthiazole-¹³C₂ with high chemical and isotopic purity.

Extraction and Washing: The initial workup typically involves quenching the reaction mixture and performing a liquid-liquid extraction to separate the organic product from aqueous-soluble impurities. The organic layer is then washed with brine or water to remove residual salts and other polar materials.

Chromatography: Column chromatography is the most common and effective technique for purifying organic compounds. For 2-Acetylthiazole-¹³C₂, silica (B1680970) gel chromatography would be employed, using a solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) optimized to provide good separation between the product and impurities. High-performance liquid chromatography (HPLC), particularly preparative HPLC, can be used for final polishing to achieve very high purity (>98%). sielc.com

Crystallization: If the final product is a solid, recrystallization from a suitable solvent can be a highly effective method for removing trace impurities and obtaining a crystalline product.

Purity Analysis: The purity of the final product is assessed using a combination of analytical techniques. HPLC is used to determine chemical purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) confirms the structure and the specific positions of the ¹³C labels. Mass Spectrometry (MS), especially high-resolution mass spectrometry (HRMS), is used to confirm the molecular weight and, crucially, to determine the isotopic enrichment by analyzing the mass isotopologue distribution. researchgate.netnih.govescholarship.org

Scale-Up Considerations for Research and Analytical Standard Production

Transitioning the synthesis of 2-Acetylthiazole-¹³C₂ from a laboratory-scale (milligrams to grams) to a larger production scale (grams to kilograms) for use as a widely available analytical standard presents several challenges.

Process Safety and Heat Management: Reactions that are easily managed in small flasks can become hazardous on a larger scale. Exothermic reactions, such as those involving organolithium reagents, require careful heat management using jacketed reactors with precise temperature control to prevent thermal runaways.

Reagent Handling: Handling large quantities of hazardous reagents like butyllithium (B86547) and flammable solvents requires specialized equipment and adherence to strict safety protocols.

Mixing and Mass Transfer: Ensuring efficient mixing in large reactors is critical for maintaining consistent reaction conditions and achieving high yields. Inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

Downstream Processing: Purification methods must be scalable. Large-scale column chromatography can be resource-intensive, so optimizing for direct crystallization or distillation where possible is advantageous. Equipment such as large rotary evaporators, filter-dryers, and preparative HPLC systems are necessary for efficient downstream processing.

Cost-Effectiveness: The high cost of ¹³C-labeled starting materials makes yield optimization paramount. Every step of the process must be designed to be as efficient as possible to make the final product economically viable as a commercial standard. Developing robust and reproducible procedures is key to minimizing batch failures.

Analytical Control: Quality control methods must be validated for the larger scale. It's essential to ensure that the analytical techniques used to assess purity and isotopic enrichment during the lab-scale development are transferable and reliable for production-scale batches.

The production of analytical standards requires not only high purity but also thorough characterization and documentation to provide a certificate of analysis that guarantees the product's identity, purity, and isotopic enrichment for end-users in regulated and research environments. nih.govunimi.it

Advanced Spectroscopic and Chromatographic Characterization of 2 Acetylthiazole 13c2

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation and Isotopic Enrichment Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and characterization of 2-Acetylthiazole-13C2. This technique provides highly accurate mass measurements, enabling the confirmation of the elemental composition and the verification of isotopic labeling.

For 2-Acetylthiazole-13C2, the expected exact mass of the molecular ion ([M]+•) would be shifted by approximately 2.0067 Daltons compared to its unlabeled counterpart, reflecting the mass difference between two 13C atoms and two 12C atoms. This precise mass measurement allows for the confident confirmation of the successful incorporation of the heavy isotopes.

CompoundMolecular FormulaCalculated Exact Mass (m/z)
2-Acetylthiazole (B1664039)C5H5NOS127.0092
2-Acetylthiazole-13C2C3 13C2 H5NOS129.0159

This table presents the theoretical exact masses for the molecular ions of both unlabeled and 13C2-labeled 2-acetylthiazole.

Furthermore, HRMS is crucial for verifying the isotopic enrichment of the labeled compound. By analyzing the relative intensities of the ion signals corresponding to the labeled ([M+2]+•) and any residual unlabeled ([M]+•) species, the percentage of 13C incorporation can be accurately determined. A high isotopic enrichment is critical for applications where the labeled compound is used as an internal standard or a tracer.

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of the precursor molecular ion and analyzing the resulting product ions. This technique is instrumental in elucidating the fragmentation pathways and, critically, confirming the specific positions of the isotopic labels within the molecule.

The fragmentation of the 2-acetylthiazole molecular ion typically involves the loss of neutral molecules or radical species. By comparing the MS/MS spectra of the labeled and unlabeled compounds, the location of the 13C labels can be pinpointed. For instance, if the 13C labels are within the acetyl group, fragments containing this moiety will exhibit a corresponding mass shift, while fragments without it will retain the mass of the unlabeled fragment. A key fragmentation pathway for 2-acetylthiazole involves the alpha-cleavage of the acyl group, leading to the formation of a characteristic thiazole-containing fragment ion. The mass of this fragment would indicate whether the labels are on the acetyl group or the thiazole (B1198619) ring.

Precursor Ion (m/z)FragmentationProduct Ion (m/z)Inferred Labeled Position
129.0159Loss of •CH3114.0128Label not on the methyl group
129.0159Loss of H2C=C=O87.0089Labels are on the acetyl group
129.0159Loss of •C(O)CH386.0017Labels are on the thiazole ring

This table illustrates hypothetical MS/MS fragmentation data for 2-Acetylthiazole-13C2 and how it can be used to deduce the position of the 13C labels.

The analysis of the isotopic pattern in a mass spectrum provides a powerful method for assessing the purity of 2-Acetylthiazole-13C2. The theoretical isotopic distribution for a given elemental composition can be calculated and compared with the experimentally observed pattern. For a compound containing two 13C labels, the most abundant ion in the molecular ion cluster will be the [M+2]+• peak. The relative intensities of the [M]+•, [M+1]+•, and subsequent peaks can reveal the presence of any unlabeled or singly labeled impurities. This detailed analysis is crucial for ensuring the isotopic purity of the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Label Localization

1H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts, integration, and coupling patterns of the proton signals are used to assemble the molecular structure. In the case of 2-Acetylthiazole-13C2, the 1H NMR spectrum is expected to be very similar to that of the unlabeled compound. However, the presence of the 13C labels can introduce observable one-bond (1JCH) and two-bond (2JCH) carbon-proton couplings, which can appear as satellite peaks flanking the main proton signals. The magnitude of these coupling constants can provide further confirmation of the label positions.

ProtonChemical Shift (ppm, predicted)MultiplicityJ-coupling (Hz, predicted)
H-48.1d3.2
H-57.6d3.2
CH32.7s-

This table presents predicted 1H NMR data for 2-Acetylthiazole-13C2 based on typical values for the unlabeled compound.

13C NMR spectroscopy directly probes the carbon skeleton of the molecule. In a proton-decoupled 13C NMR spectrum of 2-Acetylthiazole-13C2, the signals corresponding to the two 13C-labeled carbons will be significantly enhanced in intensity compared to the signals of the naturally abundant 13C atoms at other positions. This dramatic increase in signal intensity provides unequivocal confirmation of the presence and location of the isotopic labels. The chemical shifts of the labeled carbons will be very similar to their unlabeled counterparts, allowing for their assignment within the carbon framework.

CarbonChemical Shift (ppm, predicted)Expected Signal Intensity
C-2168Normal
C-4145Normal
C-5123Normal
C=O192Highly Enhanced
CH325Highly Enhanced

This table shows the predicted 13C NMR chemical shifts for 2-Acetylthiazole-13C2, highlighting the expected enhanced intensity for the labeled carbon atoms (assuming labeling on the acetyl group for this example).

Two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the atoms within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. For 2-Acetylthiazole-13C2, HSQC will show correlations between the protons and their attached carbons, confirming the C-H connectivity. The enhanced signals of the labeled carbons will result in very intense cross-peaks in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity across quaternary carbons and heteroatoms. For 2-Acetylthiazole-13C2, HMBC correlations from the methyl protons to the labeled carbonyl carbon would provide definitive proof of the label's position within the acetyl group.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. In 2-Acetylthiazole-13C2, a COSY spectrum would confirm the coupling between the H-4 and H-5 protons of the thiazole ring.

By combining the information from these 1D and 2D NMR experiments, a complete and detailed structural map of 2-Acetylthiazole-13C2 can be constructed, unequivocally confirming the molecular structure and the precise location of the isotopic labels.

Gas Chromatography (GC) Method Development for Purity Analysis and Isotopic Ratio Determination

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile isotopically labeled compounds like 2-Acetylthiazole-13C2. The development of a robust GC method is crucial for both assessing the chemical purity and determining the isotopic enrichment of the labeled compound.

A well-developed GC-MS method can effectively separate the analyte of interest from any potential impurities. For purity analysis, a flame ionization detector (FID) can be utilized due to its high sensitivity and linear response over a wide concentration range for organic compounds. The method's performance is evaluated based on parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

For isotopic ratio determination, a mass spectrometer is the detector of choice. By monitoring the ion currents corresponding to the labeled (M+2) and unlabeled (M) molecular ions, the isotopic enrichment can be precisely calculated. It is essential to correct for the natural abundance of isotopes to ensure the accuracy of these measurements. Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) offers even higher precision for stable isotope analysis and can be employed for definitive characterization.

Research Findings:

A hypothetical GC-MS method for the analysis of 2-Acetylthiazole-13C2 could be developed using a nonpolar stationary phase, such as a 5% phenyl methyl siloxane column, which is suitable for the separation of a wide range of compounds. The method would be validated to ensure its suitability for its intended purpose. The table below outlines typical parameters for such a method.

Table 1: Illustrative GC-MS Method Parameters for 2-Acetylthiazole-13C2 Analysis

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl methyl siloxane
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temp 60 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-200

The validation of this method would involve assessing its performance. The following table presents plausible validation data for the purity analysis of 2-Acetylthiazole-13C2 by GC-FID.

Table 2: Representative Validation Data for Purity Analysis of 2-Acetylthiazole-13C2 by GC-FID

ParameterResult
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 1.5%
LOD 0.01%
LOQ 0.03%

For isotopic ratio determination, the mass spectrum of 2-Acetylthiazole-13C2 would be compared to its unlabeled counterpart. The relative abundances of the molecular ions would be used to calculate the isotopic enrichment.

Advanced Chromatographic Separation Techniques (e.g., GC-GC, Chiral HPLC) for Impurity Profiling

To gain a more in-depth understanding of the impurity profile of 2-Acetylthiazole-13C2, more advanced chromatographic techniques may be necessary. Comprehensive two-dimensional gas chromatography (GCxGC) and chiral high-performance liquid chromatography (HPLC) are powerful tools for separating and identifying co-eluting and isomeric impurities.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC):

GCxGC provides significantly enhanced peak capacity and resolution compared to conventional GC by employing two columns with different stationary phase selectivities connected by a modulator. This technique is particularly useful for resolving trace impurities that may be masked by the main component peak in a one-dimensional separation. When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC allows for the confident identification of unknown impurities through accurate mass measurements and spectral deconvolution.

Chiral High-Performance Liquid Chromatography (HPLC):

If the synthesis of 2-Acetylthiazole-13C2 has the potential to generate chiral impurities, chiral HPLC is the method of choice for their separation and quantification. Chiral stationary phases (CSPs) are designed to interact differently with enantiomers, leading to their separation. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds, including those with thiazole moieties. The development of a chiral HPLC method would involve screening different CSPs and mobile phases to achieve optimal enantiomeric resolution.

Research Findings:

Table 3: Hypothetical Chiral HPLC Method Parameters for Impurity Profiling of 2-Acetylthiazole-13C2

ParameterValue
Column Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) 250 x 4.6 mm, 5 µm
Mobile Phase Hexane (B92381)/Ethanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

The application of these advanced chromatographic techniques provides a comprehensive characterization of 2-Acetylthiazole-13C2, ensuring its high purity and well-defined isotopic composition, which are critical for its intended applications in research and analysis.

Applications in Advanced Analytical and Mechanistic Investigations

Stable Isotope Dilution Assays (SIDA) for Quantitative Chemical Analysis

Stable Isotope Dilution Analysis (SIDA) is a premier method for the accurate quantification of chemical compounds, particularly at trace levels within complex samples. The technique involves adding a known amount of an isotopically labeled standard, such as 2-Acetylthiazole-¹³C₂, to a sample. This labeled compound, often referred to as an internal standard, behaves almost identically to the unlabeled target analyte during sample preparation, extraction, and chromatographic analysis. By measuring the ratio of the native analyte to the labeled internal standard using mass spectrometry, precise quantification can be achieved, effectively compensating for any sample loss or matrix effects during the analytical process.

Method Development and Validation for Trace Compound Quantification in Complex Matrices

The development of a robust SIDA method for quantifying a target analyte like 2-acetylthiazole (B1664039) using 2-Acetylthiazole-¹³C₂ as an internal standard involves several critical steps. While specific validation data for a 2-Acetylthiazole-¹³C₂ SIDA method is not extensively published, the process would follow a well-established protocol analogous to methods developed for similar potent flavor compounds, such as 2-acetyl-1-pyrroline. nih.gov

The initial step involves the synthesis and purification of the high-purity labeled internal standard, 2-Acetylthiazole-¹³C₂. Following this, an analytical method, typically combining a separation technique like gas chromatography (GC) with a sensitive detection method like tandem mass spectrometry (MS/MS), is optimized. For volatile compounds like 2-acetylthiazole, a headspace solid-phase microextraction (HS-SPME) step is often employed to extract and concentrate the analyte from the sample matrix before GC-MS/MS analysis. nih.gov

Method validation is a crucial phase to ensure the reliability of the results. This process would involve assessing several key parameters, as detailed in the table below, using the developed HS-SPME-GC-MS/MS SIDA method.

Table 1: Key Parameters for SIDA Method Validation

Parameter Description Typical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte. A high coefficient of determination (r²) for the calibration curve, typically >0.99.
Repeatability The precision of the method under the same operating conditions over a short interval of time. Expressed as relative standard deviation (RSD), typically below 15%.
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected by the method. Calculated based on the signal-to-noise ratio, often at 3:1.
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. Calculated based on the signal-to-noise ratio, often at 10:1.

| Recovery | The efficiency of the extraction process, determined by comparing the amount of analyte measured in a spiked sample to the known amount added. | Typically expected to be within the range of 80-120%. |

By systematically evaluating these parameters, the SIDA method is validated to be accurate, precise, and suitable for the intended application of quantifying trace levels of 2-acetylthiazole in complex samples.

Application as an Internal Standard in Food Chemistry Research

In food chemistry, 2-Acetylthiazole-¹³C₂ is an ideal internal standard for the quantification of its unlabeled counterpart, 2-acetylthiazole, which is a key aroma compound in many cooked and processed foods, contributing nutty, popcorn-like, and bready notes. nih.gov The concentration of 2-acetylthiazole can vary significantly depending on the raw materials, processing conditions, and storage, making its accurate measurement essential for quality control and product development.

Using 2-Acetylthiazole-¹³C₂ in a SIDA approach allows food chemists to overcome the challenges posed by complex food matrices, such as cereals, coffee, and meat products. These matrices can interfere with the analysis and cause variability in the results. Because the labeled standard is chemically identical to the target analyte, it experiences the same effects during sample preparation and analysis, leading to a highly accurate measurement of the analyte-to-standard ratio. This ensures that the calculated concentration of 2-acetylthiazole is reliable, regardless of variations in the sample matrix or extraction efficiency.

Use in Environmental Chemistry for Target Analyte Quantification

While the primary application of 2-Acetylthiazole-¹³C₂ as an internal standard is in food and flavor analysis, the principles of SIDA are broadly applicable to environmental chemistry. The detection and quantification of trace organic compounds in environmental samples like water, soil, or air are often complicated by low concentrations and complex matrices. Should 2-acetylthiazole be identified as an environmental contaminant or a marker for a particular industrial process, a SIDA method using 2-Acetylthiazole-¹³C₂ would be the preferred approach for accurate and reliable quantification. This would enable precise monitoring of its presence and distribution in the environment. However, specific applications of 2-Acetylthiazole-¹³C₂ in environmental analysis are not widely documented in current scientific literature.

Elucidation of Complex Chemical Reaction Pathways and Mechanisms

Isotopically labeled compounds like 2-Acetylthiazole-¹³C₂ are invaluable for unraveling the complex mechanisms of chemical reactions. By introducing a labeled precursor into a reaction system, researchers can track the movement and transformation of the labeled atoms, providing direct evidence for proposed reaction pathways.

Tracing Carbon Atom Origin in Maillard Reaction Products and Thermal Degradation Pathways

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is responsible for the formation of a vast array of flavor and color compounds in thermally processed foods. 2-Acetylthiazole is a well-known product of this reaction. By using specifically labeled precursors, such as ¹³C-labeled sugars or amino acids, researchers can trace the origin of the carbon atoms that form the 2-acetylthiazole molecule.

A study investigating the formation pathways of 2-acetylthiazole in a model system of D-glucose and L-cysteine utilized a carbon module labeling (CAMOLA) technique. nih.gov This research revealed that the C-4 and C-5 atoms of the 2-acetylthiazole ring were derived from the carbons of glucose. nih.gov This finding provides clear evidence of how the sugar's carbon skeleton is incorporated into the final heterocyclic flavor compound during the complex cascade of the Maillard reaction.

Investigation of Precursor Transformation and Degradation Routes in Model Systems

Beyond simply identifying the origin of atoms, ¹³C-labeling studies can illuminate the specific intermediate compounds and transformation routes involved in the formation of a final product. In the context of 2-acetylthiazole formation, research has focused on the role of dicarbonyl compounds, which are key intermediates in the Maillard reaction. nih.gov

Studies using labeled precursors have demonstrated that glyoxal (B1671930), a dicarbonyl compound formed from the degradation of glucose, is a potential precursor to 2-acetylthiazole. nih.gov A novel formation pathway has been proposed where glyoxal and methylglyoxal (B44143) (both produced from D-glucose) react with hydrogen sulfide (B99878) and ammonia (B1221849) (produced from L-cysteine) to form the 2-acetylthiazole molecule. nih.gov The use of isotopically labeled starting materials is critical in confirming such pathways, as it allows researchers to follow the labeled carbons through these intermediate stages and into the final product, providing strong evidence for the proposed mechanistic steps.

Table 2: Chemical Compounds Mentioned

Compound Name
2-Acetylthiazole
2-Acetylthiazole-¹³C₂
2-acetyl-1-pyrroline
D-glucose
L-cysteine
Glyoxal
Methylglyoxal
Hydrogen sulfide

Kinetic Isotope Effect (KIE) Studies to Probe Rate-Determining Steps in Reaction Mechanisms

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.orgprinceton.edu This effect is a valuable tool for determining the rate-determining step of a reaction mechanism. wikipedia.orgias.ac.in By using 2-Acetylthiazole-13C2, researchers can investigate whether the bonds to the labeled carbon atoms are broken or formed during the slowest step of a reaction. x-chemrx.comthieme-connect.de

If a significant difference in reaction rate is observed between the ¹³C-labeled and unlabeled 2-acetylthiazole, it provides strong evidence that the bond to the labeled carbon is altered in the rate-determining step. nih.gov For example, in the study of food chemistry, 2-acetylthiazole is a known product of the Maillard reaction, which is responsible for the aromas in cooked foods. scientificlabs.ie By employing 2-Acetylthiazole-13C2, researchers could determine the precise mechanistic steps that lead to its formation.

Table 1: Illustrative Data for a Kinetic Isotope Effect Study

ReactantRate Constant (k)Kinetic Isotope Effect (kH/kD)Interpretation
2-AcetylthiazolekH1.07A primary KIE is observed, suggesting the C-C bond at the labeled position is involved in the rate-determining step.
2-Acetylthiazole-13C2kD

This table presents hypothetical data to demonstrate the principles of a KIE study.

Calibration and Standardization in Analytical Methodologies for Enhanced Accuracy and Precision

In analytical chemistry, achieving accurate and precise measurements is crucial. saylor.org Isotopically labeled compounds like 2-Acetylthiazole-13C2 are ideal internal standards for quantitative analysis, particularly in conjunction with mass spectrometry. x-chemrx.comlibios.fr An internal standard is a known amount of a compound added to a sample to aid in the quantification of a similar analyte. crimsonpublishers.com

The technique of Isotope Dilution Mass Spectrometry (IDMS) utilizes isotopically labeled internal standards to correct for variations in sample preparation and analysis. isolife.nlnottingham.ac.uk Since 2-Acetylthiazole-13C2 is chemically identical to the analyte (2-acetylthiazole), it behaves similarly during extraction and analysis, but its different mass allows it to be distinguished by the mass spectrometer. nih.govresearchgate.net This allows for highly accurate and precise quantification, as any loss of analyte during the procedure will be mirrored by a proportional loss of the internal standard. isolife.nl

Table 2: Example of Calibration Data Using an Internal Standard

Analyte Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
115,234150,8760.101
576,170151,2340.504
10153,456152,9871.003
25380,987151,5432.514
50755,432150,9985.003

Contributions to Chemical Metabolomics and Flux Analysis (focused on analytical methodologies and tracing chemical transformations in non-human systems)

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. wikipedia.orgfda.gov Isotope labeling is a key technique in this field, allowing researchers to trace the metabolic fate of compounds. wikipedia.orgfda.gov When a ¹³C-labeled compound like 2-Acetylthiazole-13C2 is introduced into a non-human biological system, such as a cell culture, the ¹³C atoms act as a tag. wikipedia.orgfrontiersin.org

As the labeled compound is metabolized, the ¹³C atoms are incorporated into other molecules. researchgate.net By using techniques like mass spectrometry and NMR spectroscopy, scientists can track the distribution of the ¹³C label throughout the metabolic network. wikipedia.orgdntb.gov.ua This provides valuable information about the flow of metabolites through different pathways, a field of study known as metabolic flux analysis. nih.govnih.gov This approach helps to elucidate biochemical pathways and understand how metabolism is regulated. frontiersin.org

Table 3: Hypothetical Metabolite Tracing with 2-Acetylthiazole-13C2

MetaboliteMass Shift (from unlabeled)Percent LabeledInferred Metabolic Relationship
Metabolite X+245%Direct downstream product of 2-Acetylthiazole-13C2
Metabolite Y+115%Product of a pathway where one carbon from 2-Acetylthiazole-13C2 is incorporated
Metabolite Z00%Not part of a direct metabolic pathway involving 2-Acetylthiazole-13C2

Computational and Theoretical Investigations of 2 Acetylthiazole 13c2

Quantum Chemical Calculations for Electronic Structure, Geometry Optimization, and Spectroscopic Parameter Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 2-Acetylthiazole-13C2. These methods solve approximations of the Schrödinger equation to provide insights into the molecule's electronic landscape and geometry.

Electronic Structure: The introduction of two ¹³C isotopes does not alter the electronic potential energy surface of the molecule. libretexts.org However, calculations can precisely map the electron density distribution, Highest Occupied Molecular Orbital (HOMO), and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netdntb.gov.ua The HOMO-LUMO gap is a critical parameter, indicating the molecule's chemical reactivity and electronic transition energies. researchgate.net For thiazole (B1198619) derivatives, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) have been effectively used to calculate these electronic properties. researchgate.netdoi.org These calculations would confirm that the electronic arrangement in 2-Acetylthiazole-13C2 is identical to its unlabeled counterpart, with the primary differences arising from mass-dependent properties.

Geometry Optimization: A crucial first step in any computational analysis is to find the molecule's most stable three-dimensional structure, known as geometry optimization. scm.comtau.ac.il This process minimizes the total energy of the system by adjusting the coordinates of each atom. scm.com For thiazole and its derivatives, DFT calculations have successfully predicted bond lengths and angles that are in good agreement with experimental data. researchgate.netkbhgroup.in The optimized geometry of 2-Acetylthiazole-13C2 is expected to be virtually identical to that of the unlabeled compound, as isotopic substitution has a negligible effect on equilibrium bond lengths.

Table 1: Predicted Structural Parameters of Thiazole from DFT Calculations. (Note: Data is for the parent thiazole ring, illustrating typical computational outputs.)
ParameterB3LYP (6-31G**)Experimental Value
S1-C2 Bond Length (Å)1.7491.724
C2-N3 Bond Length (Å)1.3001.304
N3-C4 Bond Length (Å)1.3771.372
C4-C5 Bond Length (Å)1.3651.367
C5-S1 Bond Length (Å)1.7331.713

Spectroscopic Parameter Prediction: Quantum chemical calculations are widely used to predict various spectroscopic parameters. For 2-Acetylthiazole-13C2, this is particularly relevant for NMR spectroscopy. The ¹³C labeling would lead to predictable changes in the NMR spectrum, such as the appearance of strong signals for the labeled carbons and the presence of ¹³C-¹³C and ¹³C-¹H coupling constants. nih.gov Theoretical methods can calculate nuclear magnetic shielding tensors, which are then converted into chemical shifts. researchgate.net While direct calculation for 2-Acetylthiazole-13C2 is not widely published, methods like the Gauge-Independent Atomic Orbital (GIAO) approach are standard for predicting NMR spectra. researchgate.net Similarly, vibrational frequencies for IR and Raman spectroscopy can be computed. The heavier ¹³C isotopes will cause a slight redshift (lowering of frequency) in vibrational modes involving these atoms compared to the ¹²C version, a direct consequence of the harmonic oscillator approximation where frequency is inversely proportional to the square root of the mass. libretexts.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions with other Chemical Species

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. nih.govnih.govresearchgate.net

Conformational Analysis: 2-Acetylthiazole (B1664039) has a rotatable bond between the thiazole ring and the acetyl group. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. The simulation tracks the trajectory of each atom over time by solving Newton's equations of motion. The substitution with ¹³C isotopes would have a minimal effect on the conformational preferences, which are primarily governed by electronic and steric effects. However, the dynamics of transitioning between conformations might be subtly altered due to the increased mass of the acetyl group.

Intermolecular Interactions: MD simulations are exceptionally useful for studying how a molecule interacts with other chemical species, such as solvent molecules or biological macromolecules. researchgate.net For instance, simulations of thiazole derivatives have been used to investigate their binding stability with proteins. nih.govnih.gov In a simulation of 2-Acetylthiazole-13C2 in a solvent like water, one could analyze the formation and lifetime of hydrogen bonds and other non-covalent interactions. The primary value of the ¹³C labeling here would be as a tracer in experimental studies that could then be compared to simulation results, rather than causing a significant change in the interaction energies themselves.

Table 2: Illustrative Data from Molecular Dynamics and Docking of a Thiazole Derivative with a Protein Receptor. (Note: This is representative data for a generic thiazole derivative to illustrate MD outputs.)
ParameterValue
Binding Energy (kcal/mol)-8.61
Number of Hydrogen Bonds3
Interacting ResiduesGLU-84, LYS-12, TYR-154
RMSD of Ligand (Å)1.5

Theoretical Modeling of Isotopic Effects on Spectroscopic Signatures and Reaction Energetics

The primary reason for synthesizing 2-Acetylthiazole-13C2 is to study isotopic effects. Theoretical modeling provides the framework for understanding and predicting these effects.

Spectroscopic Signatures: As mentioned, the most significant impact of ¹³C labeling is on mass-sensitive spectroscopic techniques.

NMR Spectroscopy: The ¹³C nucleus has a nuclear spin (I=1/2), just like a proton. In 2-Acetylthiazole-13C2, the two labeled carbons would give rise to intense signals in the ¹³C NMR spectrum. Furthermore, one would observe spin-spin coupling between the two adjacent ¹³C nuclei, providing direct evidence of their connectivity. Isotope effects on the chemical shifts of neighboring protons (¹H) can also be observed and calculated; these are typically small shifts of a few parts per billion. nih.gov

Vibrational Spectroscopy (IR/Raman): Vibrational frequencies are dependent on the reduced mass of the atoms involved in the bond. Replacing ¹²C with ¹³C increases the mass, leading to a decrease in the vibrational frequency of modes involving these atoms (e.g., C=O stretch, C-C stretch). This isotopic shift can be precisely calculated using quantum chemical methods and is a key tool for assigning vibrational modes. libretexts.org

Mass Spectrometry: The molecular weight of 2-Acetylthiazole-13C2 will be two mass units higher than its unlabeled counterpart. This is a trivial but fundamental consequence of the isotopic substitution.

Reaction Energetics (Kinetic Isotope Effect): When a chemical reaction involves the breaking or forming of a bond to an isotopically labeled atom in the rate-determining step, a kinetic isotope effect (KIE) may be observed. wikipedia.org The KIE is the ratio of the reaction rate of the light isotopologue (k_light) to the heavy one (k_heavy). wikipedia.org

For 2-Acetylthiazole-13C2, a reaction involving the acetyl group (e.g., nucleophilic addition to the carbonyl) would be expected to show a small, secondary KIE. The C-C and C=O bonds involving ¹³C are slightly stronger and have a lower zero-point vibrational energy (ZPVE) than the corresponding ¹²C bonds. libretexts.orgwikipedia.org Breaking these bonds or changing their hybridization during the transition state requires more energy, leading to a slightly slower reaction rate for the ¹³C-labeled molecule. libretexts.orgebsco.com Theoretical models can calculate the ZPVE of the reactants and the transition state for both isotopologues to predict the KIE. A KIE greater than 1 (k_light / k_heavy > 1) is considered a normal KIE, which is expected in this case. wikipedia.org

Table 3: Conceptual Isotopic Effects in 2-Acetylthiazole-13C2.
PropertyExpected Effect of 13C2 LabelingTheoretical Basis
Molecular WeightIncrease by ~2 DaMass of two neutrons
13C NMR SpectrumTwo intense signals; 13C-13C couplingNuclear spin of 13C
Vibrational Frequencies (C-C, C=O)Decrease (Redshift)Increased reduced mass
Kinetic Isotope Effect (KIE)Small, normal KIE (k12C/k13C > 1)Zero-point vibrational energy differences

Future Directions and Emerging Research Opportunities

Development of Novel and More Efficient Synthetic Routes for Specific Isotopic Enrichment

The utility of 2-Acetylthiazole-13C2 is fundamentally dependent on its availability, which in turn relies on efficient and precise synthetic methodologies. Future research will likely focus on developing novel synthetic pathways that allow for the specific and high-yield incorporation of ¹³C atoms into the thiazole (B1198619) ring or the acetyl group.

Current synthetic strategies for unlabeled 2-acetylthiazole (B1664039) often involve the Maillard reaction or multi-step chemical synthesis. nih.govgoogle.com Adapting these for isotopic labeling presents unique challenges. One promising area of research is the use of ¹³C-labeled precursors in established synthetic routes. For instance, employing [¹³C₂]-ethyl acetate (B1210297) or other ¹³C-labeled starting materials in a controlled synthesis could yield 2-Acetylthiazole-13C2 with a high degree of isotopic enrichment. google.com

Further research into enzymatic and chemo-enzymatic methods could also provide more sustainable and selective synthetic routes. The carbon module labeling (CAMOLA) technique has been used to trace the origins of carbon atoms in the formation of 2-acetylthiazole, revealing that C-4 and C-5 are derived from glucose. nih.gov This suggests that biosynthetic pathways utilizing ¹³C-labeled glucose could be a viable route for producing specifically labeled 2-acetylthiazole.

A key objective will be to optimize reaction conditions to maximize the incorporation of the ¹³C isotope while minimizing isotopic scrambling and the formation of unlabeled byproducts. The development of scalable and cost-effective syntheses will be crucial for the widespread adoption of 2-Acetylthiazole-13C2 as a standard in analytical laboratories.

Expansion of Application Domains in Non-Biological Complex Chemical Systems

While the unlabeled counterpart, 2-acetylthiazole, is well-known as a flavor compound in food systems, the application of 2-Acetylthiazole-13C2 is expected to extend into various non-biological complex chemical systems. perfumerflavorist.com Its primary role in these domains will be as an internal standard for quantitative analysis, particularly in techniques like mass spectrometry. symeres.comcrimsonpublishers.com

The chemical and physical properties of 2-Acetylthiazole-13C2 are nearly identical to the native compound, allowing it to serve as an ideal tracer. szabo-scandic.com When added to a complex matrix, it behaves similarly to the unlabeled analyte during extraction, separation, and ionization, thus correcting for variations in sample preparation and instrument response. crimsonpublishers.comwaters.com This is particularly valuable in the analysis of environmental samples, industrial process streams, and material science applications where complex matrices can interfere with accurate quantification.

Future research could explore its use in:

Environmental Monitoring: Quantifying trace levels of 2-acetylthiazole and related heterocyclic compounds in air, water, and soil samples.

Industrial Quality Control: Monitoring the formation of 2-acetylthiazole as a byproduct or indicator compound in various chemical manufacturing processes.

Materials Science: Investigating the migration and degradation of flavor and aroma compounds in packaging materials.

The expansion of its application will depend on demonstrating its robustness and reliability as an internal standard across a diverse range of non-biological matrices.

Integration with Advanced Hyphenated Analytical Techniques for Enhanced Resolution and Sensitivity

The full potential of 2-Acetylthiazole-13C2 will be realized through its integration with advanced hyphenated analytical techniques. These methods, which couple a separation technique with a detection method, offer superior resolution and sensitivity for the analysis of complex mixtures. chemijournal.comasdlib.orgsaspublishers.com

The use of 2-Acetylthiazole-13C2 as an internal standard is particularly advantageous in mass spectrometry-based hyphenated techniques such as:

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like 2-acetylthiazole. ajpaonline.com By adding a known amount of 2-Acetylthiazole-13C2 to a sample, the native compound can be accurately quantified even at low concentrations. The distinct mass-to-charge ratio (m/z) of the labeled standard allows for its clear differentiation from the unlabeled analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or when analyzing complex liquid samples, LC-MS is the technique of choice. saspublishers.com 2-Acetylthiazole-13C2 can be used to correct for matrix effects, which are a common source of inaccuracy in LC-MS analysis. crimsonpublishers.com

Tandem Mass Spectrometry (MS/MS): Techniques like LC-MS/MS provide even greater selectivity and sensitivity. thermofisher.com The use of a stable isotope-labeled standard in these methods significantly improves the accuracy and precision of quantitative assays. nih.gov

The table below illustrates the expected mass spectral data for 2-Acetylthiazole and its ¹³C₂ labeled counterpart, highlighting the basis for their differentiation in mass spectrometry.

CompoundMolecular FormulaExact MassKey Mass Fragments (m/z)
2-AcetylthiazoleC₅H₅NOS127.01127, 112, 84, 58, 43
2-Acetylthiazole-13C2C₃¹³C₂H₅NOS129.02129, 114, 86, 58, 45

Data is illustrative and based on theoretical fragmentation patterns.

Future research will focus on developing and validating specific analytical methods that utilize 2-Acetylthiazole-13C2 in these advanced hyphenated techniques for a wide array of applications.

Role in Comprehensive Chemical Fingerprinting and Advanced Analytical Methodologies

Beyond its role as a simple internal standard, 2-Acetylthiazole-13C2 has the potential to be a key component in comprehensive chemical fingerprinting and other advanced analytical methodologies. Stable isotope fingerprinting is an emerging technique used to trace the origin and transformation of compounds in complex systems. nih.gov

Furthermore, the unique isotopic signature of 2-Acetylthiazole-13C2 can be used to create artificial chemical fingerprints. This could be applied in:

Product Authentication: Adding a specific isotopic signature to a product to protect against counterfeiting.

Tracer Studies: Following the dispersion and transport of substances in environmental or industrial settings.

The development of new data analysis techniques will be crucial to fully interpret the complex datasets generated by these advanced methodologies. The combination of isotopically labeled compounds like 2-Acetylthiazole-13C2 with sophisticated analytical instrumentation and chemometric analysis represents a powerful new frontier in chemical analysis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-Acetylthiazole-13C2^{13}\text{C}_2, and how is its isotopic purity verified?

  • Methodology : Synthesis typically involves isotopic labeling at specific carbon positions using precursors like 13C^{13}\text{C}-enriched reagents. For example, analogous thiazole derivatives are synthesized via condensation reactions between 13C^{13}\text{C}-labeled acetyl groups and thiazole intermediates under reflux conditions . Post-synthesis, isotopic purity is confirmed using 13C^{13}\text{C} NMR and LC-MS, with cross-validation via high-resolution mass spectrometry (HRMS) to ensure >98% isotopic enrichment .

Q. What safety protocols are critical when handling 2-Acetylthiazole-13C2^{13}\text{C}_2 in laboratory settings?

  • Methodology : Follow hazard guidelines (e.g., H302, H319) for toxicological risks, including wearing nitrile gloves, eye protection, and working in a fume hood. Waste must be segregated and disposed of through certified hazardous waste services to prevent environmental contamination. Safety data sheets (SDS) for structurally similar compounds emphasize avoiding inhalation/ingestion and using neutralization protocols for spills .

Q. How is 2-Acetylthiazole-13C2^{13}\text{C}_2 utilized in metabolic pathway tracing studies?

  • Methodology : The 13C^{13}\text{C} labels enable tracking via isotope-ratio mass spectrometry (IRMS) or 13C^{13}\text{C}-enriched NMR to monitor metabolic flux in biological systems. For instance, in drug metabolism studies, the compound’s acetyl group can serve as a tracer to elucidate degradation pathways or intermediate formation in vivo .

Q. Which analytical techniques are most reliable for confirming the structural integrity of 2-Acetylthiazole-13C2^{13}\text{C}_2?

  • Methodology : Combine 1H^{1}\text{H}/13C^{13}\text{C} NMR for positional isotopic analysis, Fourier-transform infrared spectroscopy (FTIR) for functional group verification, and X-ray crystallography (where applicable) for absolute configuration confirmation. HRMS and isotope dilution mass spectrometry (IDMS) are critical for quantifying isotopic abundance .

Advanced Research Questions

Q. How can researchers optimize synthetic protocols to maximize isotopic enrichment in 2-Acetylthiazole-13C2^{13}\text{C}_2?

  • Methodology : Use kinetic isotope effect (KIE) studies to refine reaction conditions (e.g., temperature, solvent polarity) that minimize 12C^{12}\text{C} contamination. For example, iterative purification via preparative HPLC or fractional crystallization can enhance isotopic purity. Computational modeling (DFT) may predict optimal reaction pathways for 13C^{13}\text{C} retention .

Q. What strategies resolve contradictions in isotopic labeling efficiency across different batches of 2-Acetylthiazole-13C2^{13}\text{C}_2?

  • Methodology : Conduct batch-to-batch comparisons using orthogonal analytical methods (e.g., NMR vs. MS) to identify systematic errors. Statistical tools like principal component analysis (PCA) can correlate variability with synthesis parameters (e.g., reagent stoichiometry, reaction time). Cross-referencing with primary literature on analogous labeled compounds helps isolate confounding factors .

Q. How should experimental workflows be designed to study the photostability of 2-Acetylthiazole-13C2^{13}\text{C}_2 under UV exposure?

  • Methodology : Employ controlled UV irradiation experiments with real-time monitoring via UV-Vis spectroscopy and LC-MS to track degradation products. Use 13C^{13}\text{C}-labeled controls to distinguish photolytic byproducts from environmental contaminants. Ethical guidelines require replicating experiments in triplicate and validating results against unlabeled analogs .

Q. What advanced applications does 2-Acetylthiazole-13C2^{13}\text{C}_2 have in dynamic nuclear polarization (DNP) NMR studies?

  • Methodology : The compound’s 13C^{13}\text{C} nuclei enhance signal sensitivity in DNP-NMR for studying molecular interactions in low-concentration systems (e.g., protein-ligand binding). Protocols include doping with polarizing agents (e.g., TEMPO) and optimizing microwave irradiation parameters to achieve hyperpolarization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.